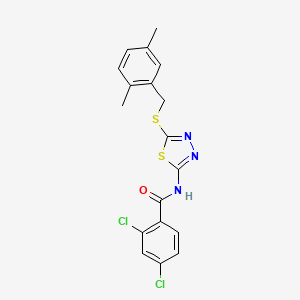![molecular formula C8H8N2O2 B2651108 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-28-1](/img/structure/B2651108.png)
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O . The molecular weight is 148.16 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also used in the synthesis of derivatives that target FGFR .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 412.1±45.0 °C . It has a density of 1.24 . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique
Synthesis in Organic Chemistry
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in various synthetic processes in organic chemistry. For instance, Ghelfi et al. (2003) demonstrated its use in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are significant in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003). Similarly, Kiren et al. (2009) utilized it in the synthesis of 2,4-disubstituted pyrroles through oxidative rearrangement and subsequent reactions (Kiren et al., 2009).
Medicinal Chemistry Applications
In medicinal chemistry, compounds derived from this compound have been explored for their potential therapeutic effects. Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds, which showed significant anti-inflammatory and analgesic activities (Muchowski et al., 1985).
In Quantum and Theoretical Studies
The compound also finds applications in theoretical chemistry. For example, Halim and Ibrahim (2022) used it in quantum studies, investigating the spectral analysis, nonlinear optical (NLO), and thermodynamic properties of related novel compounds (Halim & Ibrahim, 2022).
Structural and Chemical Analysis
Structural and chemical analysis of compounds containing this compound is another area of application. For instance, Butcher et al. (2006) analyzed the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions (Butcher et al., 2006).
Application in Biochemistry and Biosensors
In biochemistry, Benedetto et al. (1999) characterized methoxylated polypyrrole films, which are crucial in developing biosensors. These films, derived from pyrrole compounds like this compound, play a significant role in creating selective barriers for biosensor applications (Benedetto et al., 1999).
Mécanisme D'action
The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .
Orientations Futures
The future directions for the research and development of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds, particularly those with low molecular weight, is beneficial for their development .
Propriétés
IUPAC Name |
5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-5-3-7(11)10-8(5)9-4-6/h2,4H,3H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBGCESLLRZCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC(=O)C2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2651025.png)


![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one](/img/structure/B2651030.png)
![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)


![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)


![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2651043.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)
![N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2651048.png)